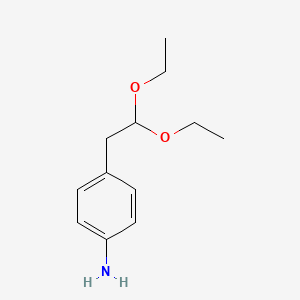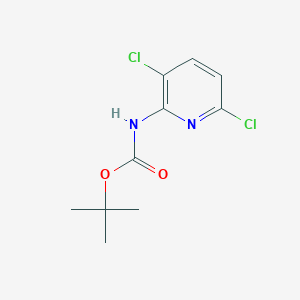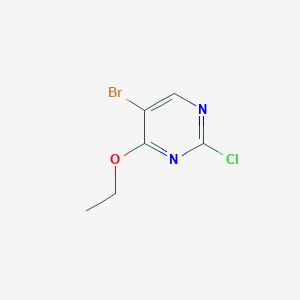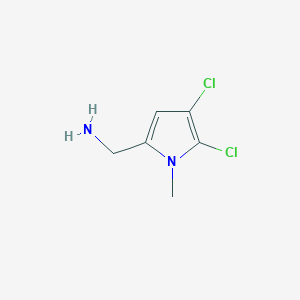
2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene is an organofluorine compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its high stability and hydrophobicity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene typically involves the bromination of 1,3,5-trifluoro-4-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride under controlled conditions .
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is also a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and other nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts such as Pd(PPh3)4, with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: The major products are derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the benzene ring with another aromatic ring.
Scientific Research Applications
2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene is used extensively in scientific research due to its unique chemical properties:
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and trifluoromethyl groups. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group, making it useful in sulfonation reactions.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains two trifluoromethyl groups, which further enhance its electron-withdrawing properties.
Uniqueness: 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene is unique due to the combination of bromine, multiple fluorine atoms, and a trifluoromethyl group, which collectively impart high stability, hydrophobicity, and reactivity in various chemical transformations .
Properties
IUPAC Name |
2-bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF6/c8-5-3(10)1-2(9)4(6(5)11)7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJUJSRSVAUNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10827669 | |
| Record name | 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10827669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844439-00-5 | |
| Record name | 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10827669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)


![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)





![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)



